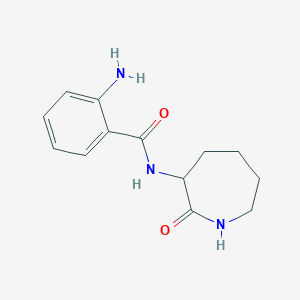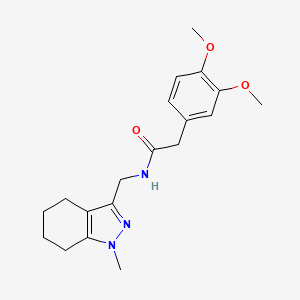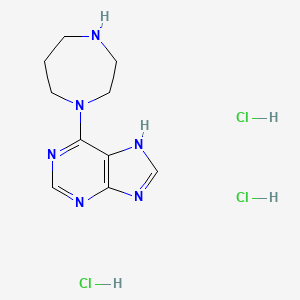
6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is a chemical compound that features a purine ring substituted with a 1,4-diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride typically involves the reaction of a purine derivative with a 1,4-diazepane. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the trihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine ring or the diazepane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the purine ring or the diazepane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazepane-1-carbaldehyde
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 4-(1,4-Diazepan-1-yl)aniline trihydrochloride
Uniqueness
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is unique due to its specific combination of a purine ring and a 1,4-diazepane moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1803596-68-0 |
|---|---|
Molecular Formula |
C10H15ClN6 |
Molecular Weight |
254.72 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)-7H-purine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;/h6-7,11H,1-5H2,(H,12,13,14,15);1H |
InChI Key |
BJIVECJHVCNTPA-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl |
Canonical SMILES |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


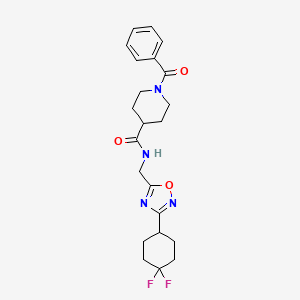
![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)
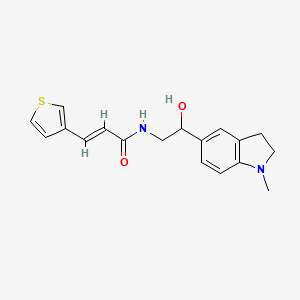
![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)
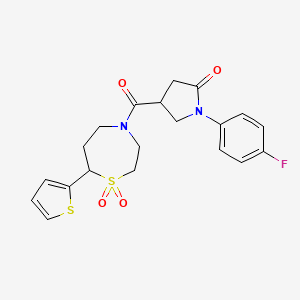
![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)



